4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS: 946344-65-6) is a spirocyclic molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its molecular formula is C₂₁H₂₂F₂N₂O₄S with a molecular weight of 436.47 g/mol . The structure includes:
- A 4-fluoro-3-methylbenzenesulfonyl group at position 4, contributing electron-withdrawing and steric effects.
- A 2-fluorobenzoyl group at position 8, introducing aromatic and fluorinated characteristics.
This compound is hypothesized to exhibit biological activity as an enzyme inhibitor, inferred from structurally related analogs (e.g., soluble epoxide hydrolase inhibitors in ) .
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O4S/c1-15-14-16(6-7-18(15)22)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)17-4-2-3-5-19(17)23/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGBYXBLCKMFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. Common reagents used in this step include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of Fluorobenzoyl and Fluoromethylphenyl Groups: The next steps involve the introduction of the fluorobenzoyl and fluoromethylphenyl groups through nucleophilic substitution reactions. Reagents such as fluorobenzoyl chloride and 4-fluoro-3-methylphenylsulfonyl chloride are typically used.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound. This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzoyl and fluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl and fluoromethylphenyl groups may enhance binding affinity and specificity, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Core Structural Variations
The 1-oxa-4,8-diazaspiro[4.5]decane core distinguishes the target compound from analogs with expanded spiro systems. For example:
Substituent Analysis at Position 4
Substituent Analysis at Position 8
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Positional Isomerism : The 2-fluorobenzoyl group in the target compound likely offers superior binding compared to its 4-fluorobenzoyl isomer (), as ortho-substituents better fill hydrophobic pockets .
- Spiro Ring Modifications : Larger spiro systems (e.g., [5.5] in ) may reduce metabolic clearance but limit blood-brain barrier penetration .
Biological Activity
The compound 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of a class of chemical compounds that exhibit significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a complex spirocyclic structure that contributes to its biological activity. The presence of fluorine substituents and a sulfonyl group enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₂N₂O₂S |
| Molecular Weight | 320.35 g/mol |
| CAS Number | Not listed |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including nuclear receptors such as the farnesoid X receptor (FXR). Compounds that modulate FXR can influence lipid metabolism and glucose homeostasis, making them potential candidates for treating metabolic disorders.
Key Mechanisms:
- FXR Agonism/Antagonism : The compound may act as an agonist or antagonist of FXR, impacting cholesterol and glucose levels in vivo .
- Inflammatory Pathways : It may also exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways associated with inflammation.
Biological Activity
Research indicates that this compound possesses a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating a possible role in cancer therapy.
- Metabolic Effects : Studies have reported its efficacy in reducing hyperlipidemia and improving insulin sensitivity in animal models.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving diabetic mice demonstrated that administration of the compound led to significant reductions in blood glucose levels and improved lipid profiles compared to control groups.
- Case Study 2 : In vitro tests on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation, suggesting its utility as an anticancer agent.
Research Findings
Recent research has focused on elucidating the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Studies indicate favorable absorption characteristics with a moderate half-life, suggesting potential for effective dosing regimens.
- Toxicity Profile : Toxicological assessments have shown that the compound has a relatively low toxicity profile at therapeutic doses, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
